

A Comparative Analysis of RIPK2-IN-3: In Vitro and In Vivo Efficacy

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Compound of Interest

Compound Name: *RIPK2-IN-3*

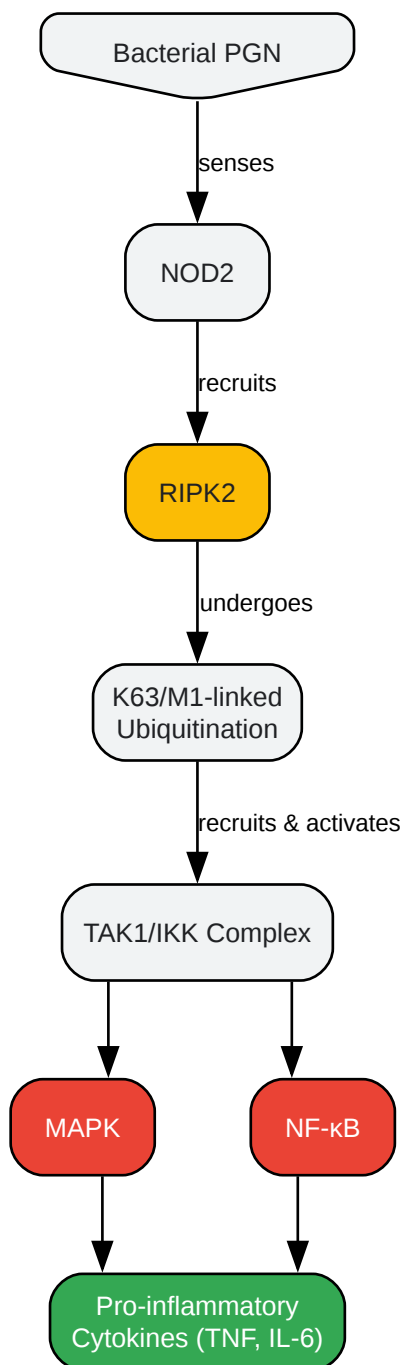
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This guide provides a detailed comparison of the Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2) inhibitor, **RIPK2-IN-3**, with other notable alternatives. The content is tailored for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data.

The Role of RIPK2 in Inflammatory Signaling

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical enzyme in the innate immune system.[1][2] It functions as a key signaling partner for the intracellular bacterial sensors, NOD1 and NOD2.[3] Upon recognition of bacterial peptidoglycans, NOD1/2 receptors recruit and activate RIPK2. This activation triggers a cascade involving autophosphorylation and ubiquitination, which in turn activates downstream pathways like NF- κ B and MAPK, leading to the production of pro-inflammatory cytokines.[1][4][5] Given its central role, inhibiting RIPK2 is a promising therapeutic strategy for a range of autoimmune and inflammatory conditions, including inflammatory bowel disease (IBD).[1][6]



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Caption: Simplified NOD2-RIPK2 Signaling Pathway.

In Vitro Efficacy Comparison

The in vitro efficacy of kinase inhibitors is typically determined through biochemical assays, which measure the direct inhibition of the purified enzyme, and cell-based assays, which assess the inhibitor's activity in a biological context.

RIPK2-IN-3 has been shown to inhibit recombinant truncated RIPK2 with an IC₅₀ of 6.39 μ M. [7] When compared to other well-documented RIPK2 inhibitors, this potency is relatively modest. Many alternative compounds exhibit inhibitory activity in the nanomolar range, indicating significantly higher potency.

Inhibitor	Type	Biochemical IC50 (RIPK2)	Cellular Activity (IC50)	Key Notes
RIPK2-IN-3	N/A	6.39 μ M[7]	Not Available	Research compound with limited public data.
Gefitinib	Type I	Low nM range[8]	Effective in cellular assays[9]	Dual inhibitor of EGFR and RIPK2.[10]
Ponatinib	Type II	Low nM range[11]	Potently inhibits cellular RIPK2. [11]	FDA-approved drug, inhibits multiple kinases.
WEHI-345	Type I	34-37.3 nM[12][13]	521.2 nM (NF- κ B reporter)[13]	Selective inhibitor, but with lower cellular potency compared to biochemical potency.[13]
OD36	N/A	5.3 nM[14]	Effective in cellular assays[10]	Potent and selective novel inhibitor.[14]
Compound 8	N/A	3 nM[9]	12 nM (IL-6 suppression in BMDMs)[9][15]	High affinity and selectivity with good oral exposure.[9][15]
Compound 10w	N/A	0.6 nM[6][15]	1.4-16.8 nM (TNF α inhibition) [12]	Exceptionally potent with high selectivity over RIPK1.[6][12]
CSLP37	N/A	16.3 nM[13]	26.3 nM (NF- κ B reporter)[13]	Demonstrates improved cellular

potency over
WEHI-345.[13]

In Vivo Efficacy Comparison

While in vitro data is crucial for initial characterization, in vivo studies are essential to determine an inhibitor's therapeutic potential. These studies are often conducted in animal models of inflammatory diseases, such as muramyl dipeptide (MDP)-induced peritonitis or dextran sodium sulfate (DSS)-induced colitis.

Currently, there is no publicly available in vivo efficacy data for **RIPK2-IN-3**. In contrast, several other RIPK2 inhibitors have demonstrated significant efficacy in various preclinical models.

Inhibitor	Animal Model	Dose & Administration	Key In Vivo Effects
RIPK2-IN-3	Not Available	Not Available	Not Available
Gefitinib	MDP-induced peritonitis	6.25 mg/kg, IP	Reduced recruitment of neutrophils and lymphocytes.[8][10]
OD36	MDP-induced peritonitis	6.25 mg/kg, IP	Reduced recruitment of white blood cells, particularly neutrophils and lymphocytes.[8][10]
Compound 8	MDP-induced inflammation in rats	30 mg/kg, Oral	Significant reduction in blood IL-6 and TNF- α levels.[3][15]
Compound 10w	DSS-induced colitis	N/A	More effective at minimizing weight loss and colon damage than WEHI-345 and filgotinib.[6][15]
GSK2983559 (Prodrug)	TNBS-induced colitis	7.5 & 145 mg/kg, BID	Comparable efficacy to the standard control, prednisolone.[9][15]

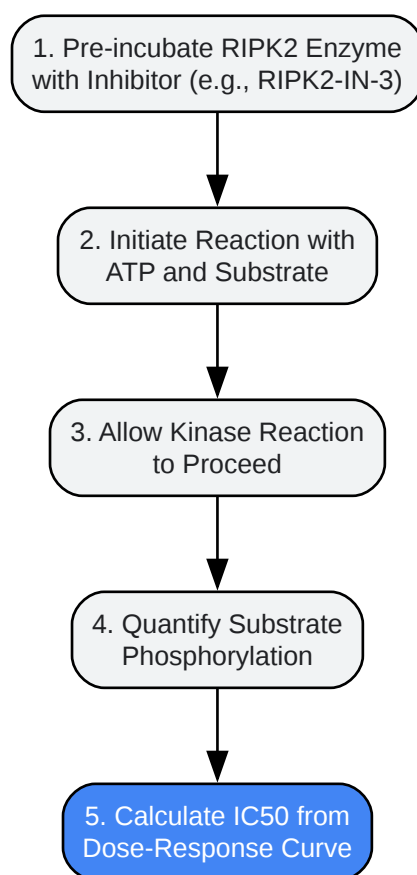
Experimental Protocols & Workflows

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the direct inhibition of RIPK2's kinase activity.

- Reagents: Recombinant human RIPK2 kinase domain, a suitable kinase substrate (e.g., a synthetic peptide), and ATP.

- Procedure: The inhibitor (at various concentrations) is pre-incubated with the RIPK2 enzyme. The kinase reaction is initiated by adding the substrate and ATP.
- Detection: The amount of phosphorylated substrate is quantified, often using methods like radiometric assays or fluorescence-based technologies (e.g., ADP-Glo).
- Analysis: The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.



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Caption: Workflow for an In Vitro Kinase Assay.

Cell-Based Cytokine Inhibition Assay

This assay determines an inhibitor's ability to block RIPK2 signaling in a cellular context.

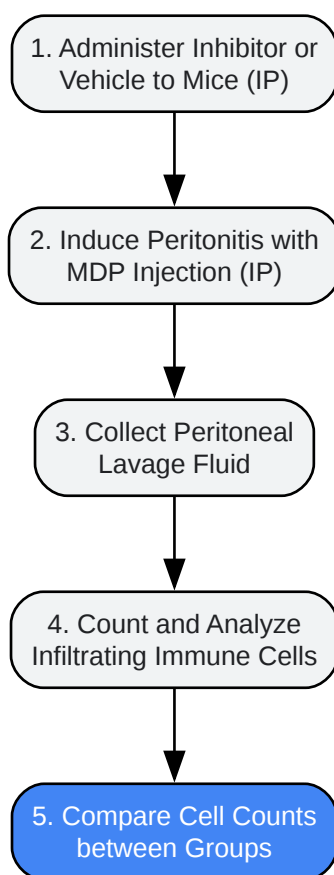
- Cell Culture: Immune cells, such as human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow-derived macrophages (BMDMs), are cultured.[4][15]

- Treatment: Cells are pre-treated with various concentrations of the RIPK2 inhibitor for a defined period (e.g., 30 minutes).[16]
- Stimulation: The NOD2 pathway is activated by adding a ligand, typically muramyl dipeptide (MDP) or a synthetic analog like L18-MDP.[15][16]
- Incubation: Cells are incubated for several hours (e.g., 24 hours) to allow for cytokine production and secretion.[12]
- Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF- α , IL-6) in the cell culture supernatant is measured using ELISA.[12]
- Analysis: The cellular IC50 is determined by plotting cytokine levels against inhibitor concentration.

In Vivo MDP-Induced Peritonitis Model

This acute inflammation model assesses the in vivo efficacy of an inhibitor in reducing inflammatory cell recruitment.[10]

- Animal Dosing: Mice are administered the test inhibitor (e.g., OD36) or a vehicle control, typically via intraperitoneal (IP) injection.[8][10]
- Inflammatory Challenge: After a short period (e.g., 30 minutes), peritonitis is induced by an IP injection of MDP.[8][10]
- Cell Collection: After a set time (e.g., 4 hours), the mice are euthanized, and the peritoneal cavity is washed (lavage) to collect the infiltrating immune cells.[10]
- Analysis: The collected cells are counted and identified (e.g., neutrophils, lymphocytes) to determine the extent of inflammatory cell recruitment. A reduction in cell numbers in the inhibitor-treated group compared to the vehicle group indicates efficacy.[8][10]



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Caption: Workflow for a Murine Peritonitis Model.

Conclusion

RIPK2-IN-3 is a documented inhibitor of RIPK2 kinase activity. However, its reported in vitro potency ($IC_{50} = 6.39 \mu M$) is substantially lower than that of numerous other published RIPK2 inhibitors, many of which exhibit nanomolar efficacy in both biochemical and cellular assays.[7] Furthermore, the lack of available in vivo data for **RIPK2-IN-3** prevents a comprehensive assessment of its therapeutic potential. In contrast, compounds like '10w' and '8' have demonstrated exceptional potency in vitro and significant efficacy in preclinical models of inflammatory disease, highlighting them as more advanced tool compounds and potential therapeutic leads.[6][15] For researchers investigating the RIPK2 pathway, highly potent and selective inhibitors with proven in vivo activity offer more robust tools for elucidating biological function and evaluating therapeutic hypotheses.

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